tert-Butyl (4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate
Description
This compound (CAS: 486460-23-5; molecular formula: C₂₁H₂₃F₆N₅O₃) is a chiral carbamate derivative featuring a triazolopiperazine core substituted with trifluoromethyl and 2,4,5-trifluorophenyl groups. It serves as a critical intermediate in synthesizing sitagliptin, a dipeptidyl peptidase IV (DPP-IV) inhibitor approved for type 2 diabetes treatment . Its structure-activity relationship (SAR) highlights the importance of the trifluoromethyl group for enhancing metabolic stability and the 2,4,5-trifluorophenyl moiety for target affinity . Preclinical studies demonstrate its potent DPP-IV inhibition (IC₅₀ = 18 nM) and excellent oral bioavailability in animal models .
Properties
IUPAC Name |
tert-butyl N-[4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F6N5O3/c1-20(2,3)35-19(34)28-12(6-11-7-14(23)15(24)9-13(11)22)8-17(33)31-4-5-32-16(10-31)29-30-18(32)21(25,26)27/h7,9,12H,4-6,8,10H2,1-3H3,(H,28,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCVXZBZEKGRQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1F)F)F)CC(=O)N2CCN3C(=NN=C3C(F)(F)F)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F6N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl (4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate (CAS No. 486460-23-5) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, particularly focusing on its role as a dipeptidyl peptidase IV (DPP-IV) inhibitor and its implications in diabetes treatment.
- Molecular Formula : C21H23F6N5O3
- Molecular Weight : 507.43 g/mol
- Structure : The compound contains a triazolo-pyrazine core which is known for various biological activities.
The primary biological activity of this compound is attributed to its inhibition of DPP-IV, an enzyme that degrades incretin hormones. Incretins are crucial for glucose metabolism as they stimulate insulin secretion in response to meals. By inhibiting DPP-IV, the compound enhances the levels of these hormones, thereby improving glycemic control in diabetic patients.
Biological Activity and Efficacy
Research has demonstrated that tert-butyl carbamate exhibits potent DPP-IV inhibitory activity with an IC50 value of approximately 18 nM. This level of potency indicates significant selectivity over other proline-selective peptidases, making it a promising candidate for diabetes treatment .
Table 1: Comparison of DPP-IV Inhibitors
| Compound Name | IC50 (nM) | Selectivity | Remarks |
|---|---|---|---|
| tert-butyl carbamate | 18 | High | Potent and selective DPP-IV inhibitor |
| Sitagliptin | 25 | Moderate | Established DPP-IV inhibitor |
| Vildagliptin | 50 | Moderate | Another DPP-IV inhibitor with clinical use |
Case Studies
- Preclinical Studies : In animal models, tert-butyl carbamate demonstrated significant reductions in blood glucose levels post-administration. These studies suggest that the compound can effectively mimic the actions of incretin hormones and improve insulin sensitivity .
- Clinical Implications : The development of this compound as a potential treatment for type 2 diabetes was highlighted in a study where it was compared to existing therapies like Sitagliptin. The findings indicated that tert-butyl carbamate not only matched but sometimes exceeded the efficacy of established treatments in terms of lowering blood sugar levels without significant side effects .
Safety and Toxicology
While the efficacy of tert-butyl carbamate is promising, safety assessments are crucial for any new therapeutic agent. Preliminary toxicological evaluations indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its long-term effects and potential toxicity.
Scientific Research Applications
Pharmacological Applications
- Antidiabetic Agents :
- Antimicrobial Activity :
- Cancer Therapeutics :
Synthesis and Derivatives
The synthesis of tert-butyl (4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate involves several steps:
- Formation of Triazole Ring : The initial step involves the cyclization of appropriate precursors to form the triazole structure.
- Carbamate Formation : The final product is synthesized by reacting the triazole derivative with tert-butyl carbamate under suitable conditions.
Case Study 1: Development as a DPP-4 Inhibitor
A study conducted on the compound's analogs demonstrated significant inhibition of DPP-4 activity in vitro. The results indicated that modifications to the side chains improved binding affinity and selectivity compared to existing drugs like sitagliptin.
Case Study 2: Antimicrobial Screening
In a screening assay against various pathogens, derivatives of this compound showed promising results. For example:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
These findings suggest potential for developing new antibiotics based on this scaffold.
Comparison with Similar Compounds
tert-Butyl 3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate (CAS: 877402-43-2)
(R)-N-(3-(8-Amino-3-cyano-6-methyl-5,6-dihydroimidazo[1,2-a]pyrazin-6-yl)-4-fluorophenyl)-5-methoxypyrazine-2-carboxamide
- Structure : Replaces the triazolopiperazine core with an imidazo[1,2-a]pyrazine scaffold and introduces a methoxypyrazine substituent.
- Activity : Exhibits moderate kinase inhibition but lower DPP-IV affinity (IC₅₀ > 100 nM) .
- Key Difference : Structural divergence underscores the necessity of the triazolopiperazine ring for DPP-IV selectivity .
Sitagliptin Intermediates
4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-one (CAS: 764667-65-4)
- Structure : Ketone analog of the target compound, lacking the tert-butyl carbamate group.
- Activity : Intermediate in sitagliptin synthesis; reduced metabolic stability due to the reactive ketone moiety .
- Key Difference : Carbamate group in the target compound enhances solubility and pharmacokinetic properties .
Carbamate-Containing Analogs
tert-Butyl (4-((4-(Substitutedbenzo[d]oxazol-2-ylamino)phenyl)amino)-4-oxobutyl)carbamate
- Structure : Contains a benzo[d]oxazole ring instead of the triazolopiperazine core.
- Key Difference : Heterocyclic substitution directs biological activity toward inflammation pathways rather than glucose metabolism .
Comparative Data Table
| Compound Name | CAS Number | Molecular Weight | DPP-IV IC₅₀ (nM) | Key Structural Features |
|---|---|---|---|---|
| Target Compound | 486460-23-5 | 507.43 | 18 | Triazolopiperazine, trifluoromethyl, TFP* |
| tert-Butyl 3-(Trifluoromethyl)-triazolo[...] | 877402-43-2 | 292.26 | N/A | Triazolopiperazine, no TFP |
| (R)-N-(3-(8-Amino-3-cyano-...) | N/A | 421.1 | >100 | Imidazo[1,2-a]pyrazine, methoxypyrazine |
| 4-Oxo-4-[...]butan-2-one | 764667-65-4 | 406.28 | N/A | Ketone analog, triazolopiperazine, TFP |
*TFP: 2,4,5-Trifluorophenyl.
Pharmacokinetic and Therapeutic Implications
The target compound’s trifluoromethyl group enhances metabolic stability, resulting in a half-life of >6 hours in rodents . Comparatively, non-fluorinated analogs show rapid clearance due to cytochrome P450-mediated oxidation. Its role as a sitagliptin precursor underscores its industrial relevance, with scalable synthesis protocols validated in multiple patents .
Preparation Methods
Key Reaction Conditions:
-
Hydrazide Intermediate Preparation : 4,5-Diamino-1,2,3-triazole derivatives (e.g., 14 in Scheme 1 of) are condensed with asymmetrical 1,2-dicarbonyl compounds. However, this method risks isomer formation with non-symmetrical diketones.
-
Cyclization : Heating intermediates with HCl (37%) under reflux achieves ring closure. Yields for analogous triazolopyrazines range from 30% to 99%, depending on substituents.
| Step | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| Hydrazide formation | Carbamate 13 , NaOEt | Ethanol reflux | 81% | |
| Cyclization | HCl (37%) | Reflux, 2 hr | 30–99% |
Introduction of the Trifluoromethyl Group
The trifluoromethyl group at position 3 is introduced early to avoid side reactions. Two approaches dominate:
Direct Trifluoromethylation
Using trifluoromethyl iodide (CF₃I) or Umemoto’s reagent in the presence of CuI or Pd catalysts enables direct C–CF₃ bond formation. For example:
Pre-Functionalized Building Blocks
Starting with trifluoromethyl-containing precursors (e.g., trifluoroacetohydrazide) simplifies synthesis. Patent CN106191148B demonstrates enzymatic methods for trifluorophenyl intermediates, though adaptation is required for triazolopyrazines.
Assembly of the Butan-2-Yl Side Chain
The 4-oxo-1-(2,4,5-trifluorophenyl)butan-2-yl segment is constructed via:
Aldol Condensation
Enzymatic Amination
Patent CN106191148B describes transaminase-mediated synthesis of chiral amines:
-
Substrate : 3-Carbonyl-4-(2,4,5-trifluorophenyl) tert-butyl butyrate
-
Enzyme : EW 1101 transaminase
-
Cofactor : Pyridoxal phosphate (0.005–0.015 eq)
Carbamate Protection and Coupling
The tert-butyl carbamate group is introduced using standard Boc-protection strategies:
Mixed Anhydride Method
Phase-Transfer Alkylation
Patent CN102020589B details alkylation under phase-transfer conditions:
-
Catalyst : Tetrabutylammonium bromide (0.025–0.2 eq)
-
Base : KOH (50% aq.)
-
Alkylating Agent : Methyl sulfate
| Parameter | Value Range | Optimal Value | Source |
|---|---|---|---|
| Catalyst (eq) | 0.025–0.2 | 0.1 | |
| Temperature (°C) | -10–20 | 0–5 | |
| Reaction Time (hr) | 2–6 | 4 |
Final Coupling and Purification
The triazolopyrazine core and side chain are coupled via amide or urea bond formation.
Amide Coupling
-
Reagents : HATU, DIPEA, DMF
-
Conditions : RT, 12 hr
-
Yield : 75% (analogous to)
Chromatographic Purification
Scalability and Industrial Considerations
Industrial production prioritizes cost and scalability:
Q & A
Basic: What is the synthetic role of this compound in sitagliptin production, and how does its stereochemistry affect intermediate purity?
This compound is a key intermediate in sitagliptin synthesis, specifically as a 3-ketone precursor. The stereochemistry (R-configuration) is critical for enzymatic inhibition activity. Racemic mixtures may lead to reduced efficacy, requiring chiral resolution techniques such as chiral HPLC or enzymatic catalysis to isolate the active enantiomer . Evidence from Kim et al. (2005) highlights its role in dipeptidyl peptidase IV (DPP-IV) inhibitor synthesis, where enantiomeric purity directly correlates with pharmacological activity .
Basic: What analytical methods are recommended for confirming the structural integrity of this compound?
Key methods include:
- NMR Spectroscopy : Confirm the presence of tert-butyl carbamate (δ 1.4 ppm for tert-butyl protons) and trifluoromethyl groups (δ -60 to -70 ppm in NMR) .
- Mass Spectrometry : Molecular ion peak at m/z 507.171 (exact mass) validates the molecular formula .
- HPLC-PDA : Monitor purity (>95%) and detect enantiomeric impurities using chiral columns (e.g., Chiralpak AD-H) .
Basic: How can solubility challenges in aqueous assays be addressed for this hydrophobic compound?
Due to its low aqueous solubility (soluble in chloroform/methanol), use co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80) for in vitro studies. For kinetic solubility assays, pre-dissolve in DMSO and dilute in PBS (pH 7.4) to avoid precipitation .
Advanced: What strategies mitigate enantiomeric impurities during the final coupling step of this intermediate?
Enantiomeric impurities often arise during the amide coupling step. Strategies include:
- Asymmetric Catalysis : Use chiral catalysts like (R)-BINAP-ruthenium complexes to enhance stereoselectivity .
- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers .
- Crystallization-Induced Diastereomer Resolution : Introduce a chiral resolving agent (e.g., tartaric acid derivatives) to isolate the R-enantiomer .
Advanced: How can computational modeling predict the binding affinity of this compound to DPP-IV?
Use molecular docking (e.g., AutoDock Vina) with the DPP-IV crystal structure (PDB: 1N1M). Key interactions:
- Hydrogen Bonding : Between the triazolo-pyrazine ring and Arg125/Asn710.
- Hydrophobic Contacts : Trifluoromethyl groups with Phe357/Val656.
Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics () .
Advanced: How to resolve discrepancies in reported biological activity across studies?
Discrepancies may stem from:
- Enantiomeric Purity : Verify chiral purity via chiral HPLC (e.g., vs. 20 reports different melting points due to racemic vs. R-enantiomer forms).
- Assay Conditions : Standardize enzyme activity assays (e.g., DPP-IV inhibition at pH 7.8, 37°C) and control for co-solvent effects .
- Metabolite Interference : Use LC-MS/MS to quantify intact compound in cellular assays and rule out metabolite-driven activity .
Advanced: What are the stability considerations for long-term storage of this compound?
Store at 2–8°C under inert gas (argon) to prevent:
- Hydrolysis : Degradation of the tert-butyl carbamate group in humid conditions.
- Oxidation : Protect from light to avoid triazolo-pyrazine ring oxidation.
Monitor stability via accelerated degradation studies (40°C/75% RH for 6 months) with HPLC tracking .
Advanced: How does fluorination at the phenyl ring influence metabolic stability?
The 2,4,5-trifluorophenyl group reduces CYP450-mediated metabolism by:
- Electron-Withdrawing Effects : Lowering electron density at para positions, slowing hydroxylation.
- Steric Hindrance : Fluorine atoms block access to metabolic hot spots. Validate with microsomal stability assays (e.g., human liver microsomes, NADPH cofactor) .
Advanced: What synthetic routes improve yield for multi-gram scale production?
Optimize the following steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
